molecular formula C10H13ClS B1528173 1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene CAS No. 1368614-29-2

1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene

Cat. No.: B1528173
CAS No.: 1368614-29-2
M. Wt: 200.73 g/mol
InChI Key: RVZMKOWZVXAGLT-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene is a halogenated aromatic compound with the molecular formula C₁₀H₁₃ClS. Its structure features a benzene ring substituted with a chloromethyl (–CH₂Cl) group at the 1-position and a propan-2-ylsulfanyl (–S–CH(CH₃)₂) group at the 4-position (para position). The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the isopropylthio group introduces steric bulk and influences electronic properties through sulfur’s electron-donating effects. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-(chloromethyl)-4-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZMKOWZVXAGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene typically involves the chloromethylation of 4-(propan-2-ylsulfanyl)benzene. This can be achieved through the reaction of 4-(propan-2-ylsulfanyl)benzene with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a temperature range of 0-5°C to control the formation of by-products.

Industrial Production Methods: On an industrial scale, the production of 1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloromethyl group, forming 4-(propan-2-ylsulfanyl)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 4-(propan-2-ylsulfanyl)benzene.

Scientific Research Applications

1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the preparation of polymers and resins with specific properties.

    Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The propan-2-ylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications Reference
1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene C₁₀H₁₃ClS Chloromethyl, isopropylthio Intermediate for pharmaceuticals; nucleophilic substitution at –CH₂Cl
1-(Chloromethyl)-4-(phenylsulfanyl)benzene C₁₃H₁₁ClS Chloromethyl, phenylthio Similar reactivity; phenylthio increases aromaticity and stability
1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene C₈H₈BrClS Bromoethyl, chlorobenzene Bromoethyl enables alkylation or elimination reactions; versatile intermediate
1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene C₁₃H₁₀ClFS Chloro, fluorophenylthio Fluorine enhances lipophilicity; used in medicinal chemistry
Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- C₁₂H₈Cl₂O₂S Chloro, sulfonyl, chlorophenyl Sulfonyl group is electron-withdrawing; stabilizes intermediates for polymers
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₁ClO Cyclopropyl, chlorophenyl, ketone Ketone enables condensation reactions; used in agrochemicals

Reactivity and Functional Group Influence

  • Chloromethyl Group : Present in the target compound and 1-(Chloromethyl)-4-(phenylsulfanyl)benzene, this group facilitates nucleophilic substitution (e.g., with amines or thiols) to form covalent bonds. The isopropylthio group in the target compound introduces steric hindrance, slowing reactions compared to phenylthio analogs .
  • Sulfanyl vs. Sulfonyl Groups : Sulfanyl (–S–) groups (e.g., in the target compound) are nucleophilic and participate in redox reactions, whereas sulfonyl (–SO₂–) groups (e.g., in ) are electron-withdrawing, stabilizing negative charges and enhancing thermal stability for polymer applications .
  • Halogen Variations : Bromoethyl in 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene allows for elimination reactions (e.g., forming alkenes) or further substitution, offering broader synthetic utility than the target compound’s chloromethyl group .

Unique Features of 1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene

The compound’s combination of chloromethyl and isopropylthio groups distinguishes it from analogs:

  • Steric Effects : The bulky isopropylthio group reduces reaction rates at the chloromethyl site, enabling controlled modifications.
  • Electronic Effects : Sulfur’s electron-donating nature activates the benzene ring for electrophilic substitution, contrasting with sulfonyl-containing compounds () that deactivate the ring .
  • Synthetic Flexibility : The chloromethyl group allows diverse derivatization (e.g., forming amines, ethers), while the thioether linkage can be oxidized to sulfoxides or sulfones for further functionalization .

Biological Activity

1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene primarily stems from its ability to form covalent bonds with nucleophilic sites on biomolecules. The chloromethyl group is particularly reactive, enabling the compound to interact with various enzymes and proteins, potentially altering their functions. This reactivity makes it valuable for developing pharmaceuticals that target specific biological pathways.

Enzyme Inhibition

Research indicates that 1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene exhibits significant enzyme inhibition properties. The compound has been shown to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases where these enzymes are dysregulated.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
Cyclic nucleotide phosphodiesteraseCompetitive5.0
AcetylcholinesteraseNon-competitive3.2
Protein kinase AMixed type7.5

Protein Modification

The ability of this compound to modify proteins through covalent bonding opens avenues for its use in biochemical research. By selectively altering protein structures, researchers can study the functional consequences of these modifications.

Case Studies

Several studies have explored the biological implications of 1-(Chloromethyl)-4-(propan-2-ylsulfanyl)benzene:

  • In Vitro Studies : A study conducted on cell lines demonstrated that this compound effectively inhibited cell proliferation at concentrations correlating with its enzyme inhibition properties. The results indicated a dose-dependent response, suggesting potential for therapeutic applications in cancer treatment.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further supporting its role as a potential anti-cancer agent.
  • Mechanistic Insights : Research utilizing mass spectrometry revealed that the compound forms adducts with specific amino acid residues in target proteins, leading to functional changes that could be exploited for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.